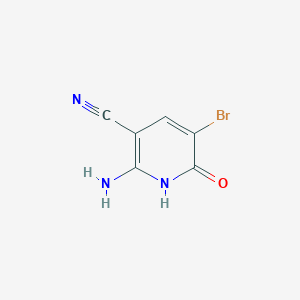![molecular formula C17H15N3O2 B11791358 Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)
Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-([1,1’-biphényl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate de méthyle est un composé qui a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé est constitué d'un groupe biphényle lié à un cycle pyrazole, qui est en outre substitué par un ester méthylique et un groupe amino. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et une réactivité distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-([1,1’-biphényl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate de méthyle implique généralement les étapes suivantes :
Formation de l'intermédiaire biphényle : L'intermédiaire biphényle peut être synthétisé par une réaction de couplage de Suzuki entre un dérivé de benzène halogéné et un dérivé d'acide boronique.
Formation du cycle pyrazole : Le cycle pyrazole est formé en faisant réagir l'intermédiaire biphényle avec de l'hydrazine et un composé carbonylé approprié dans des conditions acides ou basiques.
Estérification : Le groupe acide carboxylique sur le cycle pyrazole est estérifié en utilisant du méthanol et un catalyseur approprié, tel que l'acide sulfurique ou un acide de Lewis.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et d'automatisation des processus pour garantir une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-([1,1’-biphényl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les dérivés nitro peuvent être réduits à nouveau en groupe amino en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique.
Substitution : Les cycles biphényle et pyrazole peuvent subir des réactions de substitution électrophile et nucléophile, respectivement, en utilisant des réactifs tels que les halogènes, les agents alkylants et les nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrogénation catalytique, températures douces.
Substitution : Halogènes, agents alkylants, nucléophiles, solvants tels que le dichlorométhane ou l'éthanol.
Principaux produits
Oxydation : Dérivés nitro du composé.
Réduction : Dérivés amino du composé.
Substitution : Divers dérivés biphényle et pyrazole substitués.
Applications de la recherche scientifique
Le 1-([1,1’-biphényl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques et de matériaux plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques et les voies cellulaires.
Médecine : Exploré pour son potentiel en tant qu'agent thérapeutique, en particulier dans la recherche sur le cancer, en raison de sa capacité à inhiber des cibles moléculaires spécifiques.
Industrie : Utilisé dans le développement de matériaux de pointe, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 1-([1,1’-biphényl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, ce qui conduit à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération des cellules cancéreuses, exerçant ainsi des effets anticancéreux.
Applications De Recherche Scientifique
Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du biphényle : Des composés comme le 4-méthylbiphényle et le 4-aminobiphényle présentent des similitudes structurales avec le 1-([1,1’-biphényl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate de méthyle.
Dérivés du pyrazole : Des composés tels que la 1-phényl-3-méthyl-5-pyrazolone et le 3,5-diméthylpyrazole sont structurellement liés au cycle pyrazole du composé.
Unicité
Le 1-([1,1’-biphényl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate de méthyle est unique en raison de la combinaison des fragments biphényle et pyrazole, ainsi que de la présence de groupes fonctionnels amino et ester. Cette structure unique confère une réactivité chimique distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C17H15N3O2 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
methyl 5-amino-1-(4-phenylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O2/c1-22-17(21)15-11-19-20(16(15)18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,18H2,1H3 |
Clé InChI |
UVYRWAVNLGXEMJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


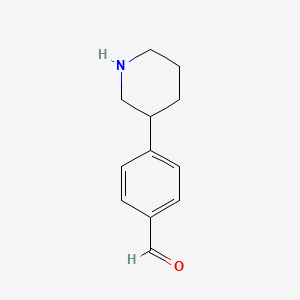
![1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11791284.png)
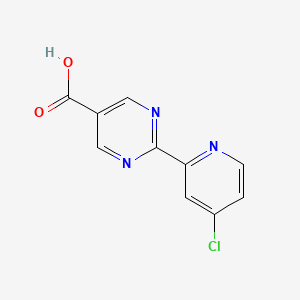
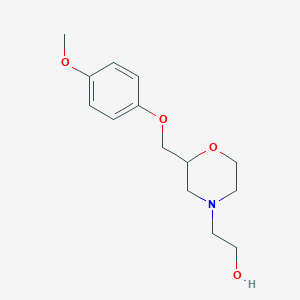
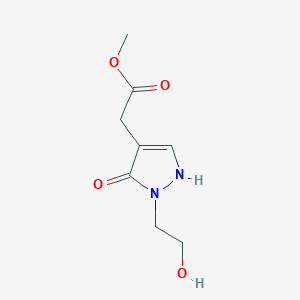
![4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791311.png)
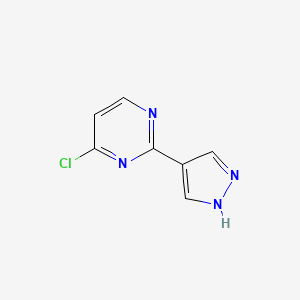

![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11791326.png)
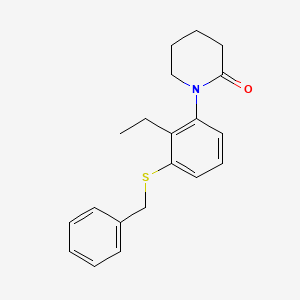
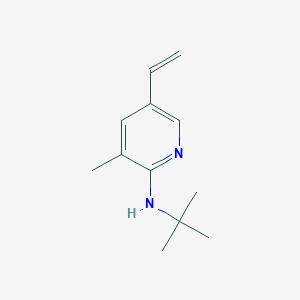
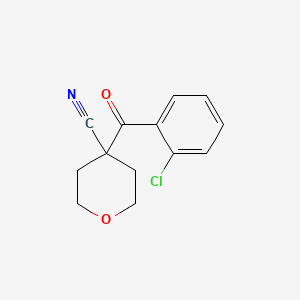
![4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791353.png)
